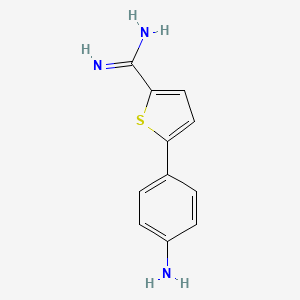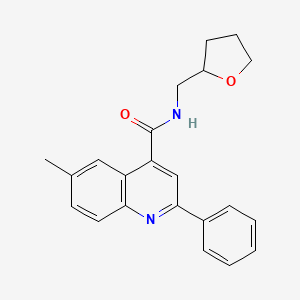![molecular formula C15H13BrClNO B14153711 4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide CAS No. 438614-62-1](/img/structure/B14153711.png)
4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide is an organic compound with the molecular formula C15H13BrClNO It is a member of the benzamide family, characterized by the presence of a bromine atom at the 4th position of the benzamide ring and a 3-chlorophenyl group attached to the ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 4th position.
N-alkylation: The brominated benzamide is then subjected to N-alkylation with 2-(3-chlorophenyl)ethylamine. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or thiolate (RS-) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in water or ethanol, sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO), or sodium thiolate (NaSR) in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Hydroxylated, cyanated, or thiolated derivatives.
Applications De Recherche Scientifique
4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-N-(2,2-dichloro-1-hydroxy-ethyl)benzamide: Similar structure with a dichloro-hydroxyethyl group instead of the 3-chlorophenyl group.
N-(4-bromo-phenyl)-2-chloro-benzamide: Similar structure with a 2-chloro-benzamide group instead of the 3-chlorophenyl group.
Uniqueness
4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide is unique due to the specific arrangement of the bromine and 3-chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with improved efficacy and selectivity for various applications.
Propriétés
Numéro CAS |
438614-62-1 |
|---|---|
Formule moléculaire |
C15H13BrClNO |
Poids moléculaire |
338.62 g/mol |
Nom IUPAC |
4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide |
InChI |
InChI=1S/C15H13BrClNO/c16-13-6-4-12(5-7-13)15(19)18-9-8-11-2-1-3-14(17)10-11/h1-7,10H,8-9H2,(H,18,19) |
Clé InChI |
NFRCPPVEAWBKOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)





![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)


![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)
![3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B14153697.png)



